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Compound of Interest

Compound Name: 4,4-Dimethylcyclohexanamine

Cat. No.: B1582124 Get Quote

4,4-Dimethylcyclohexanamine (CAS No. 20615-18-3) is a primary cycloaliphatic amine that

serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a

cyclohexane ring with a gem-dimethyl substitution at the C4 position, imparts specific steric and

electronic properties that influence its reactivity and physical characteristics. This guide

provides a comprehensive analysis of its core physicochemical properties, offering not just

data, but the underlying scientific rationale and field-proven methodologies for their

characterization. Understanding these attributes is critical for researchers and drug

development professionals seeking to employ this molecule in synthetic pathways, predict its

behavior in various media, and ensure its safe handling.

Molecular Identity and Structural Influence
The foundation of any chemical's behavior lies in its structure. 4,4-Dimethylcyclohexanamine
combines a non-polar carbocyclic core with a polar primary amine functional group. The gem-

dimethyl group at the position opposite the amine introduces significant steric bulk, which can

influence intermolecular interactions and the accessibility of the amine's lone pair for reactions.
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Caption: Relationship between structural components and key physicochemical properties.

Table 1: Core Identifiers and Properties

Property Value Reference

IUPAC Name
4,4-dimethylcyclohexan-1-
amine

[1]

CAS Number 20615-18-3 [1][2]

Molecular Formula C₈H₁₇N [1][2]

Molecular Weight 127.23 g/mol [1][2]

Boiling Point 160.5 °C at 760 mmHg [2]

Density 0.834 g/cm³ [2]

Refractive Index 1.444 [2]

Flash Point 30.2 °C [2]

LogP (Octanol/Water) 2.6142 [2]

| Physical Form | Liquid | |
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Detailed Physicochemical Analysis
Basicity (pKa)
The basicity of the primary amine is arguably its most important chemical characteristic for drug

development, influencing salt formation, solubility, and receptor interactions. While no

experimentally determined pKa for this specific molecule is readily available in the cited

literature, we can make an expert estimation based on analogous structures. Cyclohexylamine

has a pKa of approximately 10.6. The gem-dimethyl group on the 4,4-
Dimethylcyclohexanamine ring is electronically neutral to weakly electron-donating via

induction, which should result in a pKa value very close to that of the parent cyclohexylamine,

likely in the 10.5-11.0 range.

The causality behind this choice of method is its precision and direct measurement of

protonation events. It provides an empirical pKa value under defined conditions (temperature,

ionic strength), which is crucial for accurate modeling in drug development.

System Preparation: Calibrate a pH meter with at least two standard buffer solutions (e.g.,

pH 7.00 and pH 10.00).

Sample Preparation: Accurately weigh ~1 mmol of 4,4-Dimethylcyclohexanamine and

dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is

limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent

pKa (pKa_app_).

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature

(e.g., 25 °C). Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small,

precise increments.

Data Acquisition: Record the pH after each addition of titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point (the point where half of the amine has been neutralized to its conjugate

acid, the ammonium salt). This can be determined from the first derivative of the titration

curve.

Solubility Profile
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The LogP value of 2.61 indicates a preference for non-polar environments over aqueous ones.

[2] The C8 hydrocarbon framework provides significant lipophilicity. However, the primary

amine group is capable of hydrogen bonding with water, affording some degree of aqueous

solubility. Therefore, 4,4-Dimethylcyclohexanamine is best described as sparingly soluble in

water but highly soluble in common organic solvents such as alcohols, ethers, and chlorinated

solvents.

This method is the gold standard for determining water solubility due to its direct equilibration

approach, ensuring that a saturated solution is achieved and accurately measured.

Preparation: Add an excess amount of 4,4-Dimethylcyclohexanamine to a known volume

of water in a flask.

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C)

for a period sufficient to reach equilibrium (typically 24-48 hours).

Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved

compound from the aqueous solution.

Quantification: Carefully extract a known volume of the clear, saturated aqueous phase.

Analyze the concentration of the dissolved amine using a suitable analytical technique, such

as Gas Chromatography (GC) or Ion Chromatography (IC) with an external calibration curve.

Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and purity assessment. While

specific spectra for this compound are not in the provided search results, a senior scientist can

reliably predict the key features.

¹H NMR: Expect signals corresponding to the two non-equivalent methyl groups (singlet,

~1.0 ppm), the axial and equatorial protons of the cyclohexane ring (complex multiplets,

~1.2-1.8 ppm), the single proton on the carbon bearing the amine group (CH-N, multiplet,

~2.5-3.0 ppm), and the amine protons (broad singlet, variable chemical shift).

¹³C NMR: Key signals would include the quaternary carbon of the gem-dimethyl group (~30-

35 ppm), the carbon attached to the nitrogen (C-N, ~50-55 ppm), and the remaining distinct

carbons of the cyclohexane ring.
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Infrared (IR) Spectroscopy: The defining feature will be the N-H stretching of the primary

amine, appearing as a doublet around 3300-3400 cm⁻¹. An N-H bending vibration

("scissoring") is expected near 1600 cm⁻¹. C-H stretching vibrations from the alkyl structure

will be present just below 3000 cm⁻¹.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a

molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss

of methyl groups and ring fragmentation characteristic of cyclohexylamines.

Analytical Characterization Workflow
For routine analysis in a development setting, a robust chromatographic method is required for

both identification and quantification. Ion chromatography is particularly well-suited for

analyzing polar, basic compounds like amines in various matrices.

Sample Preparation
(Dilution in DI Water)

Autosampler Injection
(e.g., 10 µL loop)

Cation Exchange Chromatography
Column: Dionex IonPac CS17

Eluent: Methanesulfonic Acid (MSA) Gradient

Electrolytic Suppression
(Reduces eluent conductivity)

Suppressed Conductivity Detection
(High signal-to-noise for analyte)

Data Analysis
(Peak Integration vs. Calibration Curve)

Quantification Result
(Concentration of Amine)
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Caption: Workflow for amine quantification using Ion Chromatography.

This method is chosen for its high sensitivity and selectivity for ionic species. The use of a

cation exchange column allows for separation based on the positive charge of the protonated

amine, while suppressed conductivity detection minimizes background noise, enabling

accurate quantification even at low concentrations.[3]

Instrumentation: A Thermo Scientific Dionex ICS series system or equivalent, equipped with

a cation exchange column (e.g., Dionex IonPac CS17), a suppressor, and a conductivity

detector.[3]

Eluent Preparation: Prepare a methanesulfonic acid (MSA) eluent gradient, starting at a low

concentration (e.g., 4 mM) to elute weakly retained ions and ramping to a higher

concentration (e.g., 40 mM) to elute the protonated 4,4-Dimethylcyclohexanamine.

Calibration: Prepare a series of calibration standards of known concentrations of 4,4-
Dimethylcyclohexanamine in deionized water.

Sample Analysis: Dilute the sample to be analyzed within the calibration range. Inject the

standards and samples onto the IC system.

Data Processing: Integrate the peak corresponding to 4,4-Dimethylcyclohexanamine.

Create a calibration curve by plotting peak area versus concentration for the standards.

Determine the concentration of the unknown sample from this curve.

Safety, Handling, and Reactivity
Hazard Profile
As a primary amine, 4,4-Dimethylcyclohexanamine is corrosive and requires careful

handling.

GHS Classification: Skin Corrosion/Irritation, Category 1B.[1]

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

Safe Handling and Storage
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Adherence to safety protocols is non-negotiable. The causality is simple: preventing contact

with a corrosive substance avoids chemical burns and injury.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a

face shield, and a lab coat.[4]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of vapors.[4] Avoid contact with skin, eyes, and clothing.[2]

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents and acids.[2] Keep the container tightly closed.

Chemical Reactivity
The reactivity is dominated by the nucleophilic lone pair on the nitrogen atom. It will readily

react with:

Acids: Forms ammonium salts in exothermic reactions.

Electrophiles: Undergoes acylation with acid chlorides or anhydrides to form amides, and

alkylation with alkyl halides.

Carbonyls: Reacts with aldehydes and ketones to form imines.

This predictable reactivity makes it a reliable building block for constructing more complex

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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